molecular formula C₁₂H₁₇N₃O₃ B028546 Benzyl [2-amino-2-(hydroxyimino)-1,1-dimethylethyl]carbamate CAS No. 518047-98-8

Benzyl [2-amino-2-(hydroxyimino)-1,1-dimethylethyl]carbamate

Cat. No. B028546
M. Wt: 251.28 g/mol
InChI Key: WWSJZCLRWHEHPA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related carbamate compounds involves reactions such as the reaction of an appropriate alcohol or amine with acid chloride derivatives at room temperature. Specific synthesis routes may include steps like transesterification or treatment with substituted benzoyl chlorides to furnish desired carbamate derivatives (Ram et al., 1992).

Molecular Structure Analysis

The molecular structure of similar carbamate derivatives has been characterized using techniques like X-ray diffraction. These analyses reveal important structural features such as dihedral angles and intermolecular hydrogen-bonding interactions, which play a crucial role in the stability and reactivity of these compounds (Jinhui Zhou et al., 2017).

Chemical Reactions and Properties

Carbamate compounds engage in various chemical reactions, including N- and O- alkylation, indicative of their reactive nature. The synthesis and reactivity of these compounds are influenced by their structural elements, leading to a range of potential chemical transformations (I. Koppel et al., 1993).

Physical Properties Analysis

The physical properties of carbamates, including solubility, melting points, and crystal structures, are determined by their molecular configurations. Studies on related compounds provide insights into how structural variations influence these properties, affecting their handling and application potential.

Chemical Properties Analysis

Carbamates exhibit a range of chemical properties, such as acidity, which can be quantified by pKa measurements in solvents like dimethyl sulfoxide. These properties are crucial for understanding their behavior in chemical reactions and potential applications (I. Koppel et al., 1993).

Scientific Research Applications

  • Antitubercular Activity : Compounds such as 3-Benzyl-5-hydroxyphenyl)carbamates exhibit promising antitubercular activity against M. tuberculosis, indicating their potential use in clinical trials for tuberculosis treatment (Cheng et al., 2019).

  • Anticholinesterase and Anti-inflammatory Properties : Novel fluorinated benzyl carbamates of 4-aminosalicylanilides show promising properties as anticholinesterase and anti-inflammatory agents, with lipophilicity playing a significant role in their biological activity (Jankech et al., 2020).

  • Antibacterial Agents : (3benzyl-5hydroxyphenyl)carbamates demonstrate potent inhibitory activity against sensitive and drug-resistant Gram-positive bacteria, though they are ineffective against Gram-negative bacteria (Liang et al., 2020).

  • Antineoplastic and Antifilarial Agents : Certain alkyl 5-(alkoxycarbonyl)-1H-benzimidazole-2-carbamates and related derivatives have shown potential as antineoplastic and antifilarial agents (Ram et al., 1992).

  • Oligodeoxyribonucleotide Synthesis : N-benzyloxycarbonyl-blocked nucleosides can efficiently synthesize oligodeoxyribonucleotides, highlighting their application in the field of genetic research (Watkins et al., 1982).

  • Antimicrobial Activity : Novel 2-alkyl/arylcarbamate compounds show significant antifungal and antibacterial activity against various pathogens (Babu et al., 2002).

  • Bioreductive Prodrugs : Substituents on the benzyl ring can accelerate fragmentation, making them useful for the development of bioreductive drugs (Hay et al., 1999).

properties

IUPAC Name

benzyl N-[(1Z)-1-amino-1-hydroxyimino-2-methylpropan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O3/c1-12(2,10(13)15-17)14-11(16)18-8-9-6-4-3-5-7-9/h3-7,17H,8H2,1-2H3,(H2,13,15)(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWSJZCLRWHEHPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=NO)N)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(/C(=N/O)/N)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40651959
Record name Benzyl [(1Z)-1-amino-1-(hydroxyimino)-2-methylpropan-2-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40651959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl [2-amino-2-(hydroxyimino)-1,1-dimethylethyl]carbamate

CAS RN

518047-98-8
Record name Phenylmethyl N-[2-(hydroxyamino)-2-imino-1,1-dimethylethyl]carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=518047-98-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzyl [(1Z)-1-amino-1-(hydroxyimino)-2-methylpropan-2-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40651959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-amino-2-(1-methyl-1-phenoxycarbonylamino-ethyl)-oxime
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.108.410
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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